2-((5-chloro-1-(2-((2-chloro-6-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide
説明
特性
IUPAC Name |
2-[5-chloro-4-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-(2-chloro-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O3S/c1-10-3-2-4-12(19)17(10)23-14(25)8-24-18(27)16(20)13(7-21-24)28-9-15(26)22-11-5-6-11/h2-4,7,11H,5-6,8-9H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYMBCMVPFYHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2C(=O)C(=C(C=N2)SCC(=O)NC3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Acetamide Substituents
The N-cyclopropylacetamide group in the target compound is structurally analogous to 2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide (), which shares the cyclopropyl moiety but lacks the pyridazinone-thioether system.
Halogenated Aromatic Groups
The 2-chloro-6-methylphenyl group is a common feature in several compounds (e.g., ), where it likely contributes to hydrophobic interactions in target binding. However, in the target compound, this group is linked via a urea-like (amino-2-oxoethyl) bridge, which may alter solubility and hydrogen-bonding capacity compared to direct aryl-thiazole linkages.
Physicochemical and Toxicological Considerations
- Lumping Strategy Implications: Compounds with similar functional groups (e.g., halogenated aromatics, acetamides) may exhibit analogous environmental persistence or toxicity profiles, as suggested by the lumping strategy in atmospheric modeling ().
- TRI Data Caveats: Revisions in Toxics Release Inventory (TRI) data () highlight the importance of accurate reporting for halogenated compounds.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of a pyridazinone core with a chlorophenyl-substituted amine.
- Step 2 : Introduction of the thioether linkage via nucleophilic substitution (e.g., using thiourea or mercaptoacetic acid derivatives).
- Step 3 : Cyclopropane ring formation via alkylation of the acetamide group . Optimization : Control temperature (e.g., 60–80°C for cyclization), pH (neutral to slightly basic), and solvent polarity (DMF or dichloromethane) to minimize side products. Purification via column chromatography or preparative HPLC is recommended .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR Spectroscopy : Confirm regiochemistry of the pyridazinone core and substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., Cl atoms) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Antimicrobial Screening : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Modular Substitutions : Replace the cyclopropyl group with other aliphatic/aromatic amines to assess impact on solubility and target affinity .
- Thioether Linkage Variants : Test oxygen/selenium analogs to evaluate electronic effects on bioactivity .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonding with the pyridazinone core) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Batch Reproducibility : Re-synthesize the compound under standardized conditions to rule out synthetic variability .
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence and radiometric assays to confirm target engagement .
- Metabolic Stability Testing : Assess liver microsome stability to determine if rapid degradation explains inconsistent in vivo results .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?
- DFT Calculations : Predict redox potentials and stability of the thioether linkage under physiological conditions .
- MD Simulations : Model interactions with membrane transporters (e.g., P-glycoprotein) to optimize blood-brain barrier penetration .
- ADMET Prediction : Use tools like SwissADME to forecast solubility, logP, and CYP450 interactions .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Pull-Down Assays : Immobilize the compound on beads to identify binding partners in cell lysates .
- Kinetic Analysis : Determine inhibition constants (Ki) for enzyme targets using Lineweaver-Burk plots .
- Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathways (e.g., apoptosis or inflammation markers) .
Q. How can reaction scalability challenges be addressed for gram-scale synthesis?
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